Antiviral agent 25
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Overview
Description
Antiviral agent 25 is a synthetic compound designed to inhibit the replication of viruses. It has shown broad-spectrum antiviral activity, making it a promising candidate for the treatment of various viral infections. This compound is particularly effective against enveloped viruses, which include many of the most clinically significant pathogens.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antiviral agent 25 typically involves multiple steps, starting from readily available starting materials. The process includes the formation of key intermediates through reactions such as nucleophilic substitution, oxidation, and cyclization. The final product is obtained through purification techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, continuous flow systems, and automated purification processes. The industrial synthesis also focuses on minimizing waste and improving the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Antiviral agent 25 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including elevated temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified antiviral properties. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies.
Scientific Research Applications
Antiviral agent 25 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of antiviral activity and the development of new antiviral agents.
Biology: Employed in research on viral replication and the interaction between viruses and host cells.
Medicine: Investigated for its potential use in the treatment of viral infections, including those caused by influenza, herpes, and coronaviruses.
Industry: Utilized in the development of antiviral coatings and materials for use in healthcare settings and public spaces.
Mechanism of Action
The mechanism of action of Antiviral agent 25 involves the inhibition of viral replication by targeting specific viral enzymes or proteins. This compound binds to the active site of these enzymes, preventing them from catalyzing essential steps in the viral life cycle. The molecular targets and pathways involved include:
Viral Polymerases: Enzymes responsible for the replication of viral genetic material.
Proteases: Enzymes that cleave viral polyproteins into functional units.
Entry Inhibitors: Compounds that prevent the virus from entering host cells by blocking receptor binding or fusion.
Comparison with Similar Compounds
Antiviral agent 25 is unique in its broad-spectrum activity and high potency against a wide range of viruses. Similar compounds include:
Remdesivir: A nucleoside analog that inhibits viral RNA polymerase.
Favipiravir: Another nucleoside analog that targets viral RNA polymerase.
Oseltamivir: An inhibitor of the influenza virus neuraminidase enzyme.
Compared to these compounds, this compound has shown superior efficacy in preclinical studies and a lower propensity for resistance development. This makes it a valuable addition to the arsenal of antiviral agents available for combating viral infections.
Properties
Molecular Formula |
C15H12FN3S |
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Molecular Weight |
285.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-methyl-2-phenyl-1,2,4-thiadiazol-5-imine |
InChI |
InChI=1S/C15H12FN3S/c1-17-15-18-14(11-7-9-12(16)10-8-11)19(20-15)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
YBCTXELRRVXUMP-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.